

Molecular weight of 10-Chloro-9-anthraldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **10-Chloro-9-anthraldehyde**

Cat. No.: **B076771**

[Get Quote](#)

An In-depth Technical Guide to **10-Chloro-9-anthraldehyde**: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of **10-Chloro-9-anthraldehyde**, a key organic compound utilized in advanced chemical synthesis and research. The core focus of this document is to deliver scientifically rigorous information, beginning with its fundamental physicochemical properties, most notably its molecular weight of 240.68 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#) This guide delves into its structural identification, validated methods for its synthesis and purification, and a multi-faceted approach to its analytical characterization. Furthermore, it explores the compound's chemical reactivity and its strategic applications, particularly as a versatile building block in medicinal chemistry and materials science. Safety protocols and handling procedures are also detailed to ensure its responsible use in a laboratory setting. The methodologies and data presented herein are grounded in authoritative sources to support researchers and drug development professionals in leveraging this compound's full potential.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's properties are foundational to its effective application. **10-Chloro-9-anthraldehyde** is an aromatic aldehyde built upon a tricyclic

anthracene scaffold. The presence of both a chloro and an aldehyde functional group at the 9- and 10-positions of the anthracene core imparts specific reactivity and physical characteristics.

Its IUPAC name is 10-chloroanthracene-9-carbaldehyde.[\[1\]](#) The key quantitative data for this compound are summarized in the table below.

Property	Value	Source(s)
Molecular Weight	240.68 g/mol	[1] [2] [3]
Molecular Formula	C ₁₅ H ₉ ClO	[1] [2]
CAS Number	10527-16-9	[1] [2]
Melting Point	215-218 °C	[4] [5]
Appearance	Yellow solid / needles	[1] [4]
XLogP3-AA	4.5	[1]
EC Number	234-086-8	[1]

```
graph Chemical_Structure {
  layout=neato;
  node [shape=none, margin=0, fontname="Arial", fontsize=12];
  edge [style=solid, color="#202124"];

  // Define nodes for atoms
  C1 [label="C"];
  C2 [label="C"];
  C3 [label="C"];
  C4 [label="C"];
  C5 [label="C"];
  C6 [label="C"];
  C7 [label="C"];
  C8 [label="C"];
  C9 [label="C"];
  C10 [label="C"];
  C11 [label="C"];
```

```
C12 [label="C"];
C13 [label="C"];
C14 [label="C"];
C_CHO [label="C", pos="4.5,0.7!"];
O_CHO [label="O", pos="5.5,0.7!"];
Cl [label="Cl", pos="2.5,-2.2!"];

// Set positions for a clear representation of anthracene
C1 [pos="0,0!"];
C2 [pos="1.25,-0.7!"];
C3 [pos="1.25,-2.1!"];
C4 [pos="0,-2.8!"];
C5 [pos="-1.25,-2.1!"];
C6 [pos="-1.25,-0.7!"];
C7 [pos="2.5,0!"];
C8 [pos="3.75,-0.7!"];
C9 [pos="3.75,-2.1!"];
C10 [pos="2.5,-2.8!"];
C11 [pos="2.5,-0.7!"];
C12 [pos="1.25,0!"];
C13 [pos="0,-2.1!"];
C14 [pos="2.5,-2.1!"];

// Draw bonds
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
C1 -- C12 [style=double];
C2 -- C11;
C3 -- C14 [style=double];
```

```
C5 -- C13 [style=double];
C6 -- C12;
C11 -- C7 [style=double];
C7 -- C8;
C8 -- C9 [style=double];
C9 -- C10;
C10 -- C14 [style=double];
C11 -- C14;
C12 -- C13;

// Aldehyde and Chloro groups
C7 -- C_CHO;
C_CHO -- O_CHO [style=double];
C10 -- Cl;
}
```

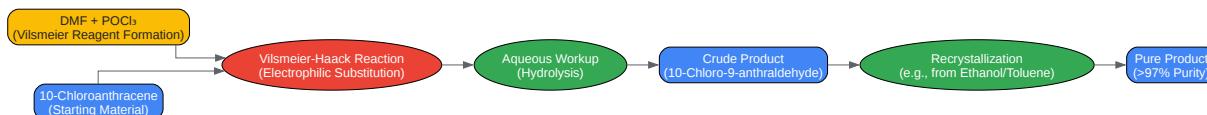
Caption: Chemical structure of **10-Chloro-9-anthraldehyde**.

Synthesis and Purification

The synthesis of **10-Chloro-9-anthraldehyde** is typically achieved through the formylation of a suitable anthracene precursor. The Vilsmeier-Haack reaction is a highly effective and widely used method for introducing an aldehyde group to electron-rich aromatic rings, making it the reaction of choice.^{[6][7]} The logical precursor for this synthesis is 10-chloroanthracene.

Synthetic Workflow

The causality behind this workflow is straightforward: the starting material is activated by the Vilsmeier reagent, which then undergoes electrophilic aromatic substitution to attach the formyl group, followed by hydrolysis to yield the final aldehyde product.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification.

Experimental Protocol: Synthesis (Adapted Vilsmeier-Haack)

- Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., nitrogen), cool a solution of N,N-dimethylformamide (DMF) in an appropriate solvent (e.g., o-dichlorobenzene) to 0°C.
- Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution with vigorous stirring. The formation of the electrophilic Vilsmeier reagent is exothermic and must be controlled.
- Addition of Substrate: Once the reagent has formed, add a solution of 10-chloroanthracene to the reaction mixture.
- Reaction: Heat the mixture, typically on a steam bath, for several hours to drive the electrophilic substitution.^[6] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Workup and Hydrolysis: After completion, carefully pour the hot reaction mixture into a beaker of ice-water with vigorous stirring. This hydrolyzes the intermediate iminium salt to the aldehyde and precipitates the crude product.
- Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove inorganic salts and residual solvent.

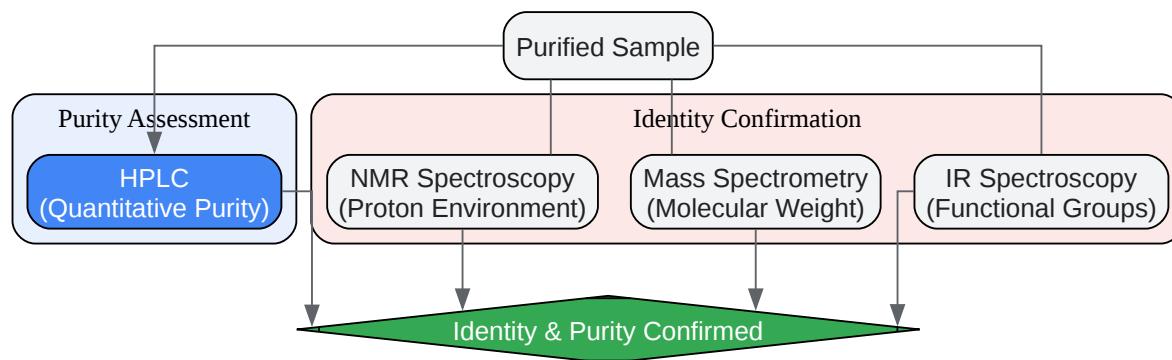
Experimental Protocol: Purification

The crude product is best purified by recrystallization to yield yellow needles.[4]

- Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated (e.g., ethanol, acetic acid, or toluene).[4] This differential solubility is critical for effective crystallization.
- Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent to create a saturated solution.
- Crystallization: Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals.
- Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent to remove any remaining impurities, and dry under vacuum. The purity should be validated analytically.

Analytical Characterization and Quality Control

To ensure trustworthiness, every synthesized batch must be rigorously analyzed to confirm its identity and purity. A combination of chromatographic and spectroscopic techniques provides a self-validating system.



[Click to download full resolution via product page](#)

Caption: A multi-technique workflow for analytical validation.

High-Performance Liquid Chromatography (HPLC)

Purity is best quantified using reverse-phase HPLC. A published method specifies a Newcrom R1 column with a mobile phase of acetonitrile (MeCN), water, and an acid modifier like phosphoric or formic acid.^[8] This technique separates the target compound from any unreacted starting material or byproducts based on polarity, allowing for precise purity determination (e.g., >97%).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure. Key expected signals for **10-Chloro-9-anthraldehyde** include:

- A highly deshielded singlet for the aldehyde proton (-CHO) around 10-11 ppm.
- A complex multiplet pattern in the aromatic region (approx. 7.5-9.0 ppm) corresponding to the 8 protons on the anthracene core. The specific pattern and integration values validate the structure.^[9]

Mass Spectrometry (MS)

MS confirms the molecular weight. High-resolution mass spectrometry (HRMS) should show a molecular ion peak [M]⁺ corresponding to the calculated monoisotopic mass. A characteristic isotopic pattern will be observed for the [M]⁺ and [M+2]⁺ ions in an approximate 3:1 ratio, which is definitive proof of the presence of a single chlorine atom. Predicted collision cross-section (CCS) data can further aid identification.^[10]

Infrared (IR) Spectroscopy

IR spectroscopy validates the presence of key functional groups. The spectrum will be dominated by:

- A strong C=O stretching vibration for the aldehyde group, typically around 1670-1700 cm⁻¹.
- Multiple sharp peaks corresponding to aromatic C=C and C-H stretching.

- A C-Cl stretching vibration in the fingerprint region.

Chemical Reactivity and Applications in Drug Development

10-Chloro-9-anthraldehyde serves as a valuable intermediate in organic synthesis. The aldehyde group is a versatile handle for transformations such as Wittig reactions, condensations, and reductive aminations, while the chloro-substituent can be modified via nucleophilic substitution or cross-coupling reactions. It has been explicitly used in the preparation of various trans-pyridylethene derivatives, which are of interest for their fluorescence and photoisomerization properties.[4][5]

From a drug development perspective, this molecule is a strategic building block for several reasons:

- **Rigid Scaffold:** The polycyclic aromatic hydrocarbon (PAH) core provides a rigid, well-defined three-dimensional structure for orienting pharmacophoric elements.
- **Functional Handles:** The aldehyde and chloro groups allow for covalent attachment to proteins or for building out more complex molecular architectures.
- **Modulation of Properties:** The chlorine atom is a common substituent in FDA-approved drugs.[11] It can enhance membrane permeability, increase metabolic stability by blocking sites of oxidation, and modulate binding affinity through halogen bonding. The introduction of this chloro-anthraldehyde moiety into a lead compound can be a key step in a structure-activity relationship (SAR) study.

Safety, Handling, and Storage

Due to its chemical nature, proper safety protocols must be strictly followed.

- **Hazards Identification:** The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1] It is a combustible solid and may cause skin sensitization in predisposed individuals.[5][12]

- Personal Protective Equipment (PPE): Always wear safety glasses with side shields or chemical goggles, chemical-resistant gloves, and a lab coat.[\[12\]](#)[\[13\]](#) When handling the solid powder where dust may be generated, a NIOSH-approved N95 respirator is recommended.
[\[5\]](#)
- Handling: All handling should be performed in a well-ventilated chemical fume hood. Avoid all personal contact, including the inhalation of dust.[\[12\]](#) Minimize dust generation during transfer.
- Spill Response: For minor spills, clean up immediately while wearing appropriate PPE, avoiding dust formation.[\[12\]](#) For major spills, alert personnel in the area and follow emergency procedures.
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[\[13\]](#) For long-term stability, storage at 2-8°C is recommended.[\[2\]](#)

Conclusion

10-Chloro-9-anthraldehyde is a well-characterized compound with a molecular weight of 240.68 g/mol. Its robust synthesis, clear analytical profile, and versatile chemical reactivity make it a valuable tool for researchers. For professionals in drug development, it represents a strategic building block, offering a rigid scaffold and functional groups that can be exploited to fine-tune the properties of therapeutic candidates. Adherence to the synthesis, purification, and safety protocols outlined in this guide will enable its effective and safe utilization in advanced scientific endeavors.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82703, **10-Chloro-9-anthraldehyde**.
- SIELC Technologies. (2018). Separation of **10-Chloro-9-anthraldehyde** on Newcrom R1 HPLC column.
- SpectraBase. (n.d.). **10-Chloro-9-anthraldehyde** Spectrum.
- PubChemLite. (n.d.). **10-chloro-9-anthraldehyde** (C15H9ClO).
- Global Substance Registration System. (n.d.). **10-CHLORO-9-ANTHRALDEHYDE**.
- Organic Syntheses. (n.d.). 9-Anthraldehyde. Coll. Vol. 3, p.98 (1955); Vol. 28, p.11 (1948).
- Prasad, V. et al. (2017). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- Wuhan Fortuna Chemical Co., Ltd. (n.d.). 9-Anthraldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 10-Chloro-9-anthraldehyde | C15H9ClO | CID 82703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. 10-CHLORO-9-ANTHRALDEHYDE | 10527-16-9 [chemicalbook.com]
- 5. 10-氯-9-蒽甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. guidechem.com [guidechem.com]
- 8. 10-Chloro-9-anthraldehyde | SIELC Technologies [sielc.com]
- 9. spectrabase.com [spectrabase.com]
- 10. PubChemLite - 10-chloro-9-anthraldehyde (C15H9ClO) [pubchemlite.lcsb.uni.lu]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Molecular weight of 10-Chloro-9-anthraldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b076771#molecular-weight-of-10-chloro-9-anthraldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com